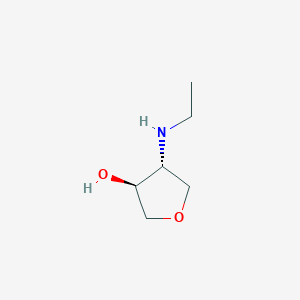

(3R,4S)-4-(Ethylamino)tetrahydrofuran-3-ol

Description

Significance of Chiral Amino Alcohol Motifs in Modern Organic Synthesis

Chiral 1,2-amino alcohols are fundamental structural motifs that are widely present in a vast array of natural products and synthetic compounds with significant biological activities. nih.govnih.gov Their prevalence in pharmaceuticals, agrochemicals, and as chiral ligands in asymmetric catalysis underscores their importance in modern organic synthesis. westlake.edu.cn The synthesis of enantiomerically pure 1,2-amino alcohols is a critical yet challenging endeavor in organic chemistry, with numerous methods developed to achieve this, including asymmetric hydrogenation and transfer hydrogenation reactions. acs.org These motifs are integral to the production of various drugs, highlighting the necessity for efficient and stereoselective synthetic strategies. acs.orgfrontiersin.org

The development of novel catalytic methods for constructing chiral β-amino alcohol compounds from readily available starting materials is an area of active research. westlake.edu.cn For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a promising strategy. westlake.edu.cn Furthermore, biocatalytic approaches using engineered amine dehydrogenases offer a green and highly selective alternative for the synthesis of chiral amino alcohols. nih.govfrontiersin.org

The Tetrahydrofuran (B95107) Ring System as a Privileged Chiral Scaffold

The tetrahydrofuran (THF) ring is a five-membered cyclic ether that serves as a versatile and privileged scaffold in the synthesis of a multitude of natural products and biologically active molecules. Its ability to adopt various conformations and be functionalized at multiple positions makes it an ideal building block. The synthesis of substituted tetrahydrofurans can be achieved through various methods, including palladium-catalyzed reactions and intramolecular iodo-aldol cyclizations. organic-chemistry.org

The incorporation of chirality into the tetrahydrofuran ring further enhances its utility, providing a three-dimensional framework for the precise orientation of functional groups. rsc.org Efficient methods for the synthesis of chiral tetrahydrofurans, such as nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization, have been developed to construct these valuable structures with high enantioselectivity. rsc.org Photochemical ring expansion reactions of oxetanes also provide a pathway to tetrahydrofuran derivatives under mild conditions. rsc.org

Structural and Stereochemical Characteristics of (3R,4S)-4-(Ethylamino)tetrahydrofuran-3-ol

This compound is a specific stereoisomer of a substituted tetrahydrofuran. The nomenclature itself provides critical information about its structure:

Tetrahydrofuran: A five-membered ring containing one oxygen atom.

-3-ol: A hydroxyl (-OH) group is attached to the 3rd carbon of the ring.

4-(Ethylamino): An ethylamino (-NHCH₂CH₃) group is attached to the 4th carbon of the ring.

(3R,4S): This designates the absolute configuration of the two stereocenters at carbons 3 and 4. The "R" (Rectus) and "S" (Sinister) descriptors indicate the spatial arrangement of the substituents around these chiral centers. This specific trans configuration is crucial for its interaction with other molecules.

The presence of both a hydroxyl group and an amino group makes it a vicinal amino alcohol. The stereochemistry is a key feature, as different stereoisomers can exhibit vastly different biological activities and chemical properties. ethernet.edu.et

Below is a table summarizing the key structural features:

| Feature | Description |

| Core Scaffold | Tetrahydrofuran |

| Functional Group 1 | Hydroxyl (-OH) at C3 |

| Functional Group 2 | Ethylamino (-NHCH₂CH₃) at C4 |

| Stereochemistry | (3R,4S) configuration |

Overview of Key Research Trajectories for Chiral Tetrahydrofuran Amino Alcohols

Research involving chiral tetrahydrofuran amino alcohols is multifaceted. A primary focus is the development of novel and efficient synthetic routes to access these molecules with high stereoselectivity. This includes the use of chiral catalysts, enzymatic transformations, and the application of established reactions to new substrates. rsc.orgnih.gov

Another significant research avenue is the application of these compounds as chiral ligands in asymmetric catalysis. The defined spatial arrangement of the amino and alcohol groups can effectively coordinate with metal centers, creating a chiral environment that can induce high enantioselectivity in a variety of chemical transformations. nih.gov

Furthermore, these scaffolds are being explored as key intermediates in the synthesis of complex target molecules, including pharmaceuticals and natural products. The inherent functionality and stereochemistry of the tetrahydrofuran amino alcohol core provide a valuable starting point for the construction of more elaborate molecular architectures. acs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4S)-4-(ethylamino)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-7-5-3-9-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTZZSCUXBQUET-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1COC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3r,4s 4 Ethylamino Tetrahydrofuran 3 Ol and Analogous Chiral Tetrahydrofuran Amino Alcohols

Stereoselective Approaches to Tetrahydrofuran (B95107) Ring Formation

The construction of the chiral tetrahydrofuran ring is a pivotal step in the synthesis of these target molecules. Various strategies have been developed to control the stereochemistry of the newly formed chiral centers.

Cyclization Reactions for Chiral Tetrahydrofuran Construction

Intramolecular cyclization reactions are a powerful tool for the synthesis of tetrahydrofurans. These reactions can be promoted by a variety of reagents and conditions, each offering unique advantages in terms of stereocontrol and functional group tolerance.

Visible-light photoredox catalysis has emerged as a mild and environmentally friendly method for generating radical intermediates, which can then undergo cyclization. nih.gov This approach often utilizes transition metal complexes, such as those of iridium or ruthenium, that absorb visible light and initiate single-electron transfer processes. nih.gov These methods have been successfully applied to the synthesis of various heterocyclic compounds, including tetrahydrofurans. nih.gov For instance, visible-light-induced radical cascade reactions have been used to construct complex polycyclic systems containing the tetrahydrofuran motif. nih.gov The direct C-H functionalization of tetrahydrofuran with alkynes has also been achieved using visible light photocatalysis, demonstrating the versatility of this approach for creating substituted tetrahydrofurans. acs.org A catalyst-free approach for the synthesis of trifluoromethylated heterocycles has also been developed, where visible light promotes the homolysis of Umemoto's reagent to initiate a radical cascade cyclization. beilstein-journals.org

A sustainable and attractive approach to chiral tetrahydrofurans involves the selective dehydration of readily available pentoses and other sugars derived from biomass. nih.govucl.ac.uknih.gov L-arabinose, a waste product of the sugar beet industry, can be converted to a chiral tetrahydrofuran on a multi-gram scale without the need for protecting groups using a hydrazone-based strategy. nih.govucl.ac.uknih.gov This methodology has been extended to other biomass-derived sugars like D-xylose and D-lyxose. nih.gov The key step is a TFA-mediated cyclization of a hydrazone intermediate. nih.gov The diastereoselectivity of this cyclization can be influenced by the starting sugar. nih.gov For example, the cyclization of the hydrazone derived from L-arabinose gives a 75:25 mixture of diastereomers, while the D-xylose-derived hydrazone yields a 55:45 mixture. nih.gov The intramolecular dehydration of sugar alcohols like xylitol (B92547) and arabitol in high-temperature water also produces anhydropentitols, which are tetrahydrofuran derivatives. rsc.org The rate of this dehydration is influenced by the stereochemistry of the hydroxyl groups in the starting sugar alcohol. rsc.org

Table 1: Two-step synthesis of THFs from various sugars nih.govresearchgate.net

| Entry | Sugar | Step 1 yield [%] | THF 3 yield [%] | d.r. |

| 1 | L-Arabinose | 99 | 67 (66) | 75:25 |

| 2 | D-Ribose | 98 | 59 | 75:25 |

| 3 | D-Lyxose | 98 | 66 | 55:45 |

| 4 | D-Xylose | not isolated | 61 | 55:45 |

| 5 | L-Lyxose | not isolated | 57 | 55:45 |

| 6 | D-Galactose | 99 | 69 | 60:40 |

This table is interactive. Users can sort columns by clicking on the headers.

Transition metals, particularly palladium and copper, are widely used to catalyze the intramolecular cyclization of unsaturated alcohols to form tetrahydrofurans. nih.gov Palladium-catalyzed oxidative cyclization of unsaturated alcohols, first reported by Hosokawa, proceeds via an oxypalladation mechanism. nih.gov This reaction often uses a copper co-catalyst to reoxidize the palladium catalyst. nih.gov Ruthenium-catalyzed oxidative cyclization of 1,5-dienes is another effective method for synthesizing 2,5-dihydroxyalkyl-substituted tetrahydrofurans. nih.gov This approach can create up to four stereogenic centers with good control over the relative stereochemistry. nih.gov Tandem olefin metathesis/oxidative cyclization strategies have also been developed, where a ruthenium metathesis catalyst is converted in situ to an oxidation catalyst. acs.org Iridium-catalyzed asymmetric formal [3+2] cycloadditions between carboxylic acids and vinylcyclopropanes provide a route to highly enantioenriched tetrahydrofurans. acs.org

Stereoselective Ring-Opening Strategies of Cyclic Ethers

An alternative to forming the tetrahydrofuran ring is to start with a pre-existing cyclic ether, such as an epoxide, and perform a stereoselective ring-opening reaction to introduce the desired functionality.

The ring-opening of epoxides is a well-established method for introducing nucleophiles and can be highly regio- and stereoselective. libretexts.org The outcome of the reaction (SN1 vs. SN2 pathway) is dependent on the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. libretexts.org In basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon, resulting in an inversion of stereochemistry. libretexts.org Under acidic conditions, the reaction has more SN1 character, and the nucleophile attacks the more substituted carbon. libretexts.org A variety of nucleophiles can be used for epoxide ring-opening, including poor nucleophiles in the presence of a Lewis acid like lithium perchlorate. organic-chemistry.org The use of catalysts can enhance the regioselectivity of the ring-opening. For example, magnesium catalysts have been shown to facilitate the regiodivergent hydroborative ring-opening of epoxides to yield either branched or linear alcohols. acs.org The dibutyltin (B87310) oxide-catalyzed reaction of epoxy nitriles with TMSN₃ leads to the formation of α-hydroxy-β-azido tetrazoles with high regio- and stereoselectivity. rsc.org

Introduction and Stereocontrol of the Amino and Hydroxyl Functionalities

The primary challenge in synthesizing (3R,4S)-4-(Ethylamino)tetrahydrofuran-3-ol lies in the diastereoselective and enantioselective installation of the amino and hydroxyl groups on the tetrahydrofuran scaffold. Various strategies have been developed to address this, including asymmetric amination, asymmetric reduction, and functional group interconversions.

Asymmetric Amination Strategies

Asymmetric amination reactions are a direct approach to introduce a chiral amine functionality. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome.

A powerful and modern approach for the formation of C-N bonds is the enantioselective radical C-H amination. researchgate.netnih.govnih.gov This strategy allows for the direct conversion of a C-H bond into a C-N bond, which can be a highly efficient way to introduce an amino group. In the context of synthesizing β-amino alcohols, a radical relay chaperone strategy has been developed. nih.govnih.gov This involves the temporary conversion of an alcohol into an imidate radical, which then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT). This process can be rendered enantioselective through the use of a chiral copper catalyst in conjunction with a photosensitizer. nih.govnih.gov

The general mechanism involves the coordination of an oxime imidate derivative of an alcohol to a chiral copper catalyst. nih.gov Photoexcitation of an iridium photocatalyst then leads to triplet energy transfer, generating a nitrogen-centered radical. This radical undergoes a regio- and enantioselective HAT, followed by stereoselective amination to form a chiral oxazoline, which can then be hydrolyzed to the desired enantioenriched β-amino alcohol. nih.gov While direct application to the tetrahydrofuran ring of the title compound is not explicitly detailed in the literature, this methodology provides a framework for the potential asymmetric amination of a suitable tetrahydrofuran precursor.

Table 1: Key Features of Enantioselective Radical C-H Amination for β-Amino Alcohol Synthesis

| Feature | Description | Reference |

| Strategy | Radical relay chaperone with intramolecular hydrogen atom transfer (HAT) | nih.govnih.gov |

| Catalyst System | Chiral copper catalyst and an iridium photocatalyst | nih.gov |

| Key Intermediate | Chiral oxazoline | nih.gov |

| Stereocontrol | Achieved through the chiral ligand on the copper catalyst | nih.gov |

| Applicability | Broad access to various chiral β-amino alcohols | researchgate.netnih.govnih.gov |

Asymmetric Reduction Methods for Hydroxyl Group Introduction

Asymmetric reduction of a ketone precursor is a common and effective strategy for establishing a chiral hydroxyl group. Biocatalysis, in particular, has emerged as a powerful tool for this transformation.

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of prochiral ketones to chiral alcohols with high enantiomeric and diastereomeric excess. nih.govresearchgate.netresearchgate.net This method is highly attractive for industrial applications due to its high selectivity, mild reaction conditions, and environmental compatibility. researchgate.net

The synthesis of a chiral alcohol precursor to the title compound could be envisioned via the asymmetric reduction of a 4-amino-tetrahydrofuran-3-one derivative. The stereochemical outcome of the reduction is determined by the specific KRED used, as different enzymes can exhibit opposite stereopreferences. By selecting the appropriate ketoreductase, the desired (3R,4S) stereochemistry can be obtained. The process often utilizes a cofactor regeneration system, such as the glucose/glucose dehydrogenase system, to ensure catalytic turnover. nih.gov The optimization of a KRED for a specific substrate can be achieved through semi-rational enzyme engineering, involving techniques like mutational scanning and structure-guided rational design. nih.govresearchgate.net

Table 2: Application of Ketoreductases in Asymmetric Synthesis

| Substrate Type | Product | Key Advantage | Reference |

| Prochiral ketones | Chiral secondary alcohols | High enantioselectivity and diastereoselectivity | nih.govresearchgate.netresearchgate.net |

| Heterocyclic ketones | Chiral heterocyclic alcohols | Access to valuable pharmaceutical intermediates | researchgate.net |

| Precursors to APIs | Optically pure alcohol intermediates | Scalable and sustainable processes | nih.gov |

Functional Group Interconversion and Stereospecific Transformations

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. organic-chemistry.org In the context of synthesizing this compound, stereospecific FGIs are crucial for converting readily available chiral precursors into the target molecule while maintaining or inverting the desired stereochemistry.

For instance, a chiral precursor containing a different functional group at the C4 position, such as a carboxylic acid or an azide (B81097), could be converted to the ethylamino group. The reduction of an azide to a primary amine, followed by ethylation, is a common transformation. Similarly, a carboxylic acid can be converted to an amide and then reduced to the corresponding amine. The stereochemical integrity of the chiral centers must be maintained throughout these transformations. Nucleophilic substitution reactions, such as the displacement of a leaving group (e.g., a tosylate or mesylate) with an amine or azide, are also powerful tools for FGI, often proceeding with inversion of configuration (SN2 mechanism). organic-chemistry.org

Chiral Pool Synthesis Leveraging Natural Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Carbohydrates and tartaric acid are particularly valuable precursors for the synthesis of chiral tetrahydrofurans due to their inherent stereochemistry and functionality. nih.govscripps.eduresearchgate.net

A plausible retrosynthetic analysis of this compound could trace back to a C4-carbohydrate derivative or tartaric acid. For example, (2R,3R)-(+)-tartaric acid can be converted into a variety of chiral building blocks. researchgate.net A synthetic route could involve the transformation of the carboxylic acid functionalities of tartaric acid into the C2 and C5 carbons of the tetrahydrofuran ring, with the stereocenters of tartaric acid directing the formation of the (3R,4S) stereochemistry of the final product. The synthesis of new chiral cyclic 1,2-diacetals from (2R, 3R)-(+)-tartaric acid has been described, which can then be converted to chiral amines. researchgate.net Similarly, sugars provide a rich source of chiral synthons for the construction of highly substituted tetrahydrofurans. scripps.edu

Table 3: Common Chiral Pool Precursors for Tetrahydrofuran Synthesis

| Precursor | Key Features | Potential Transformations | Reference |

| Carbohydrates | Multiple stereocenters, readily available | Derivatization, ring-closing reactions | scripps.edu |

| Tartaric Acid | C2 symmetry, defined stereochemistry | Conversion to diamines, diols, and other functionalized intermediates | nih.govresearchgate.net |

De Novo Asymmetric Synthesis Strategies

De novo asymmetric synthesis provides a powerful means to construct chiral molecules from achiral or prochiral starting materials, offering high levels of stereocontrol. These strategies are crucial for establishing the desired absolute and relative stereochemistry of the two contiguous stereocenters in this compound and its analogs.

Catalytic asymmetric methods are highly sought after for their efficiency and atom economy, utilizing small amounts of a chiral catalyst to generate large quantities of enantioenriched product.

Asymmetric organocatalysis has emerged as a robust platform for the synthesis of complex chiral molecules, often employing small, metal-free organic molecules as catalysts. epa.govyoutube.com These catalysts operate through various activation modes, including iminium and enamine catalysis, to facilitate a wide range of asymmetric transformations. researchgate.net

An efficient organocatalytic approach to highly substituted tetrahydrofurans involves a tandem iminium-enamine activation strategy. researchgate.net For instance, the double Michael addition of a γ-hydroxy-α,β-unsaturated carbonyl compound to an enal, catalyzed by a chiral secondary amine, can produce 2,3,4-trisubstituted tetrahydrofurans with high diastereo- and enantioselectivity. researchgate.net While not a direct synthesis of the target amino alcohol, this methodology establishes the core tetrahydrofuran ring with controlled stereochemistry, which can be further functionalized. The hydroxyl and carbonyl groups in the product offer synthetic handles for the introduction of the amino functionality.

| Catalyst Type | Reactants | Product Type | Selectivity |

| Chiral Secondary Amine | γ-Hydroxy-α,β-unsaturated carbonyl, Enals | 2,3,4-Trisubstituted tetrahydrofurans | High diastereo- and enantioselectivity researchgate.net |

The development of simple, primary β-amino alcohols derived from natural amino acids as organocatalysts has also been explored for various asymmetric reactions. youtube.com These catalysts possess both a basic amino group and a hydrogen-bonding hydroxyl group, enabling effective stereocontrol in reactions such as Michael additions.

Transition metal catalysis offers a complementary and powerful set of tools for asymmetric synthesis. Metals like iridium and magnesium have been successfully employed in the synthesis of chiral heterocycles and amino alcohols.

Iridium Catalysis: Chiral-at-iridium complexes have demonstrated significant potential in asymmetric catalysis. acs.org These configurationally stable octahedral complexes can act as chiral Lewis acids to catalyze a variety of enantioselective transformations, including cycloadditions. For example, iridium(III) complexes have been used to catalyze the 1,3-dipolar cycloaddition of nitrones to α,β-unsaturated 2-acyl imidazoles, yielding isoxazolidines with excellent enantioselectivity, which can be precursors to amino alcohols. acs.org

More directly relevant to the tetrahydrofuran core, iridium catalysts have been developed for the asymmetric formal [3+2] cycloaddition of vinylcyclopropanes with various partners. A recent breakthrough demonstrated an iridium-catalyzed asymmetric deoxygenative formal [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes to afford highly enantioenriched tetrahydrofurans. acs.org This method is notable for its use of readily available starting materials and proceeds under mild conditions with broad substrate scope and excellent stereoselectivity. acs.org

Magnesium Catalysis: Chiral magnesium catalysts are effective in a range of asymmetric reactions, including the synthesis of important chiral scaffolds. rsc.orgresearchgate.net Magnesium(II) complexes with chiral ligands, such as N,N'-dioxides, have been successfully used as catalysts. For example, a chiral Mg(OTf)₂/N,N'-dioxide complex catalyzes the asymmetric formal [2+1+2] cycloaddition of isocyanides with alkylidene malonates to produce chiral hydrothiazole derivatives with high enantioselectivity. researchgate.net While this example does not produce a tetrahydrofuran ring, it highlights the potential of chiral magnesium catalysts in orchestrating complex cycloadditions to form heterocyclic structures. The principles of this catalytic system could potentially be adapted for the synthesis of chiral oxygenated heterocycles.

| Metal Catalyst | Reaction Type | Product Type | Key Features |

| Iridium(III) | Asymmetric [3+2] Cycloaddition | Enantioenriched Tetrahydrofurans | Mild conditions, broad scope, high stereoselectivity acs.org |

| Magnesium(II) | Asymmetric Cycloaddition | Chiral Heterocycles | High enantioselectivity researchgate.net |

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantioenriched product.

An example of a chiral auxiliary approach for the synthesis of substituted tetrahydrofurans involves the use of a chiral sulfoxide (B87167). nih.gov A γ-hydroxyketone bearing a chiral sulfoxide auxiliary can be cyclized to a lactol, which is then reduced to provide a 2,5-cis-disubstituted tetrahydrofuran with good diastereoselectivity. nih.gov The starting material can be prepared enantiomerically pure through the addition of a lithiated chiral sulfoxide to an anhydride (B1165640). This method provides a clear pathway to a stereodefined tetrahydrofuran scaffold, which could then be elaborated to introduce the required amino and hydroxyl functionalities at the 3- and 4-positions.

Another strategy involves the use of a diazo ester bearing a chiral auxiliary, such as 8-phenylmenthol, in an iron-carbene initiated O-H insertion/aldol cascade reaction. This sequence allows for the synthesis of enantiopure, highly substituted tetrahydrofurans. acs.org The ester functionality in the product can serve as a handle for further chemical transformations to install the desired ethylamino group.

| Chiral Auxiliary | Synthetic Strategy | Product Type | Stereocontrol |

| Chiral Sulfoxide | Reduction of a lactol from a γ-hydroxyketone | 2,5-Disubstituted Tetrahydrofuran | High diastereoselectivity nih.gov |

| 8-Phenylmenthol | Iron-carbene initiated O-H insertion/aldol cascade | Enantiopure Substituted Tetrahydrofuran | High enantioselectivity acs.org |

Catalytic Asymmetric Synthesis

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govnih.govmdpi.comresearchgate.net Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity, making them ideal for the synthesis of complex chiral molecules like this compound. nih.gov

The development of multi-enzyme cascades, where several enzymatic reactions are performed in a single pot, has revolutionized biocatalysis by enabling the synthesis of complex products from simple starting materials. nih.gov These cascades can be constructed in vitro with purified enzymes or in vivo within whole-cell biocatalysts. acs.org

A powerful biocatalytic method for the synthesis of chiral saturated oxygen heterocycles (CSOHs) combines an intramolecular oxa-Michael addition (IMOMA)-catalyzing cyclase (CYC) with other enzymes in a cascade. acs.org For example, a cascade involving an alcohol dehydrogenase (ADH) and a cyclase can convert an achiral diol into a chiral tetrahydrofuran thioester with control over multiple stereocenters. acs.org The resulting thioester is a versatile intermediate that can be readily converted into other functional groups, including amides and alcohols, providing a potential route to the target amino alcohol.

Furthermore, engineered enzyme cascades have been successfully applied to the synthesis of chiral amino alcohols. nih.gov For instance, a two-enzyme cascade involving a transketolase (TK) and a transaminase (TAm) has been developed to produce chiral amino alcohols from inexpensive feedstocks. nih.gov By carefully selecting and engineering the enzymes, it is possible to control the stereochemistry of the final product. The integration of such a cascade with a method for producing a suitable tetrahydrofuran-based keto-aldehyde precursor could provide a direct biocatalytic route to this compound.

The construction of de novo enzyme cascades within whole-cell systems offers further advantages, such as in situ cofactor regeneration. acs.org For example, a whole-cell cascade for the conversion of keto acids into valuable chiral cyclic amines has been demonstrated. acs.org This approach, which leverages the cell's natural metabolism, could be adapted for the production of chiral aminotetrahydrofuranols by designing a pathway that starts from a simple, readily available precursor.

| Enzyme Cascade | Transformation | Product Type | Advantages |

| ADH-CYC | Intramolecular Oxa-Michael Addition | Chiral Tetrahydrofuran Thioesters | High stereocontrol, versatile intermediate acs.org |

| TK-TAm | Transketolase-Transaminase Reaction | Chiral Amino Alcohols | Use of inexpensive feedstocks nih.gov |

| Whole-Cell Cascade | Keto acid to cyclic amine | Chiral Cyclic Amines | In situ cofactor regeneration acs.org |

Biocatalyst Evolution and Optimization for Chiral Amine Production

The production of chiral amines, a critical component of many pharmaceutical compounds, has been significantly advanced through biocatalysis. nih.govnih.gov Enzymes, particularly transaminases and dehydrogenases, offer a highly selective and environmentally benign alternative to traditional chemical methods for installing chirality. mdpi.comresearchgate.netmanchester.ac.uk The advantages of using enzymes include their high enantioselectivity and regioselectivity, and their ability to operate under mild temperature and pressure conditions. researchgate.netmdpi.com

Directed evolution has become a cornerstone for tailoring biocatalysts to meet the demands of industrial-scale synthesis. nih.govmdpi.com This process involves iterative rounds of gene mutation and screening to identify enzyme variants with desired properties, such as enhanced activity, stability, or specificity for non-natural substrates. mdpi.comnih.gov For instance, a transaminase enzyme was engineered through directed evolution for the manufacture of Sitagliptin, an antidiabetic drug. nih.gov The starting enzyme had minimal activity towards the prositagliptin ketone, but after a multi-stage process of substrate walking, modeling, and mutation, a highly active and stable biocatalyst was developed. nih.gov This engineered enzyme enabled a more efficient and greener manufacturing process. nih.gov

Similarly, the evolution of amine dehydrogenases (AmDHs) from amino acid dehydrogenases (AADHs) has opened new pathways for the synthesis of chiral amines and amino alcohols using ammonia (B1221849) as the amino donor. frontiersin.org Engineering efforts, such as those guided by the "coevolution analysis of residues" (CAST/ISM) method, have led to AmDH variants with significantly improved catalytic efficiency. frontiersin.org One study reported the engineering of an AmDH that, after three rounds of mutagenesis, exhibited superior performance in the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. frontiersin.org

Multi-enzyme cascade reactions are also being developed to synthesize complex molecules like chiral amino alcohols in a single pot. researchgate.netnih.gov These systems couple different enzymatic reactions, such as a transketolase with a transaminase, to build molecular complexity from simple starting materials. researchgate.netnih.gov One strategy for synthesizing (2S,3R)-2-amino-1,3,4-butanetriol (ABT) involved a two-step recycling cascade using serine as an amine donor for the amination of erythrulose, which was found to be more efficient and cost-effective than sequential three-enzyme cascades. researchgate.net

Table 1: Examples of Biocatalyst Optimization for Chiral Amine Synthesis

| Enzyme Class | Target Molecule/Intermediate | Engineering Method | Improvement Highlight | Reference |

|---|---|---|---|---|

| Transaminase (TA) | Sitagliptin | Directed Evolution | Creation of a practical biocatalyst from an enzyme with initially no activity for the target ketone. | nih.gov |

| Amine Dehydrogenase (AmDH) | Chiral α-amino alcohols | CAST/ISM-guided Mutagenesis | Significant improvement in catalytic efficiency and total turnover number (TTN) for the amination of α-hydroxy ketones. | frontiersin.org |

| Monoamine Oxidase (MAO) | (R)-1-(1-naphthyl)ethylamine (intermediate for Cinacalcet) | Growth Selection System | 270-fold improvement in enzyme activity for the deracemization process. | nih.gov |

Green Chemistry Principles in the Synthesis of Chiral Tetrahydrofurans

Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like chiral tetrahydrofurans to reduce environmental impact and improve sustainability. mdpi.comjddhs.com Key tenets of green chemistry include the use of renewable feedstocks, the reduction of waste, the avoidance of hazardous reagents and solvents, and the design of energy-efficient processes. jddhs.comejcmpr.com

One significant green approach is the utilization of biomass as a renewable starting material. nih.gov For example, L-arabinose, a sugar readily available from the waste products of the sugar beet industry, can be converted into functionalized chiral tetrahydrofurans on a multi-gram scale. nih.gov This method proceeds without the need for protecting groups and utilizes a hydrazone-based strategy for the selective dehydration and cyclization of the pentose (B10789219) sugar. nih.gov This strategy has been successfully applied to a formal synthesis of 3R-3-hydroxymuscarine. nih.gov

Biocatalysis itself is a central pillar of green chemistry, offering an alternative to processes that often rely on toxic heavy metals or harsh reaction conditions. mdpi.commdpi.comresearchgate.net Enzyme-catalyzed reactions are performed in aqueous media under mild conditions, reducing both energy consumption and the generation of hazardous waste. researchgate.netjddhs.com The development of enzymatic routes for producing chiral amines and alcohols directly contributes to the green synthesis of tetrahydrofuran amino alcohols. manchester.ac.ukresearchgate.net

Other green strategies focus on the reaction conditions and reagents. Metal-free catalytic systems are being developed to avoid the use of toxic and expensive heavy metals. chemistryviews.org For instance, an iodine-catalyzed C-H activation method has been found for the intramolecular cyclization of alcohols to form tetrahydrofuran rings. chemistryviews.org This reaction is operationally simple, uses an ecologically favorable iodine reagent, and proceeds under mild conditions with light exposure. chemistryviews.org Additionally, the use of greener solvents, such as water or bio-based solvents, and even solvent-free reaction conditions, are being explored to minimize the use of volatile organic compounds (VOCs). mdpi.comjddhs.com

Multicomponent Reactions (MCRs) for Complex Chemotype Assembly

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single reaction vessel. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation, as it minimizes the need for purification of intermediate products.

The tetrahydrofuran scaffold, a key structural unit, can be assembled through various MCR strategies. One such method involves an allylsilane-based [3+2] annulation, which couples two different aldehydes with an allylboronate reagent in a three-step sequence to form highly substituted tetrahydrofurans with excellent diastereoselectivity. nih.gov Other approaches to forming the tetrahydrofuran ring via [3+2] cycloadditions include rhodium-catalyzed reactions of diazo compounds with aldehydes and alkenes. nih.gov

MCRs are also highly effective for synthesizing a wide range of heterocyclic compounds, including those containing chiral amine functionalities. For example, a one-pot MCR has been developed for the synthesis of indole-fused oxadiazepines by reacting 3-methylindole, formaldehyde, and an amine hydrochloride salt in tetrahydrofuran (THF). rsc.org This reaction tolerates various functional groups and can incorporate chiral amino acids while preserving their stereochemical integrity. rsc.org Another MCR involves the reaction of ynals, isocyanides, and amines or alcohols to produce substituted pyridine (B92270) derivatives under mild conditions. rsc.org

The versatility of MCRs makes them suitable for creating diverse molecular libraries for drug discovery and for the late-stage functionalization of complex molecules. rsc.org Their ability to rapidly generate complex chemotypes from simple, readily available starting materials makes them an attractive strategy for the efficient synthesis of precursors to compounds like this compound.

Scalability and Process Optimization for Academic and Preparative Synthesis

The transition of a synthetic route from a small-scale laboratory experiment to a larger, preparative-scale production is a critical challenge that requires significant process optimization. For valuable chiral building blocks like tetrahydrofuran amino alcohols, scalability is essential for their practical application in academic research and pharmaceutical development. mdpi.comresearchgate.net

Successful scaling-up of biocatalytic processes has been demonstrated for the production of various chiral alcohols and amines. mdpi.com For example, the enzymatic synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol (B145695), an intermediate for an NK1 receptor antagonist, was scaled up to a pilot scale, achieving a space-time yield of 260 g/L/day with high yield (>90%) and excellent enantiomeric excess (>99.9%). mdpi.com Process improvements in such cases often involve optimizing substrate concentration, using whole-cell catalysts or immobilized enzymes, and developing efficient product isolation techniques, such as crystallization or resin adsorption. mdpi.com

In chemical synthesis, methods are being developed with scalability in mind. A nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones has been reported for the efficient synthesis of chiral tetrahydrofurans. rsc.org This method demonstrates high yields (up to 99%) and excellent stereoselectivity and has been successfully scaled up to the gram scale without any loss of enantioselectivity. rsc.org Similarly, a chromium-catalyzed asymmetric cross-coupling between aldehydes and imines to produce chiral β-amino alcohols was successfully scaled up, allowing for the synthesis of the product with 99% enantiomeric excess (ee) after simple recrystallization and deprotection steps. westlake.edu.cn

The synthesis of chiral building blocks from abundant natural sources also offers a scalable approach. The conversion of L-arabinose, a biomass-derived sugar, into chiral tetrahydrofurans has been achieved on a multi-gram scale, demonstrating the potential for large-scale production from renewable feedstocks. nih.gov For academic and preparative purposes, straightforward procedures using inexpensive and readily available reagents are highly desirable. A method for reducing chiral amino acids to their corresponding amino alcohols using NaBH4-TiCl4 in THF has been noted for its simple operation and ease of scaling up. researchgate.net

Table 2: Scalable Synthesis Examples of Chiral Alcohols and Heterocycles

| Product/Intermediate Type | Synthetic Method | Scale | Yield/Selectivity | Key Optimization | Reference |

|---|---|---|---|---|---|

| Chiral γ-amino alcohols | Manganese-catalyzed hydroamination | Gram-scale | Good yields, high ee (up to 96%) | Use of a borrowing-hydrogen strategy. | acs.org |

| Chiral Tetrahydrofurans | Nickel-catalyzed reductive cyclization | Gram-scale | Up to 99% yield, >99:1 er | Use of a P-chiral bisphosphine ligand. | rsc.org |

| Chiral β-amino alcohols | Chromium-catalyzed cross-coupling | Scale-up experiment | High yield, 99% ee | Simple recrystallization and deprotection. | westlake.edu.cn |

| Chiral Tetrahydrofurans | Dehydration of L-arabinose | Multi-gram scale | 67% yield | Use of biomass feedstock, no protecting groups. | nih.gov |

Chemical Reactivity and Derivatization Strategies for 3r,4s 4 Ethylamino Tetrahydrofuran 3 Ol

Reactivity of the Secondary Amine Functionality

The secondary amine in (3R,4S)-4-(Ethylamino)tetrahydrofuran-3-ol is a nucleophilic and basic center. Its reactivity is central to a variety of chemical transformations, including additions to electrophiles and the formation of new carbon-nitrogen bonds.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile in substitution reactions, most commonly N-alkylation. Direct alkylation of secondary amines with alkyl halides is a fundamental method for synthesizing tertiary amines. However, a common challenge is over-alkylation, as the resulting tertiary amine can still be reactive. acs.org

For amino alcohols like the title compound, selective mono-N-alkylation can be achieved using specialized methods. One such strategy involves the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN). This approach serves a dual purpose: the 9-BBN protects the functional groups and activates the amine for selective alkylation. acs.orgorganic-chemistry.org The process involves chelation, deprotonation, reaction with an alkylating agent (e.g., an alkyl halide), and subsequent mild acid hydrolysis to release the N-alkylated amino alcohol. organic-chemistry.org This method provides high yields for mono-N-alkylation of 1,3-amino alcohols. acs.orgorganic-chemistry.org Another green chemistry approach involves the direct N-alkylation of amines using alcohols as alkylating agents, often catalyzed by transition metal complexes, which proceeds with water as the only byproduct. nih.govresearchgate.net

Table 1: Comparison of N-Alkylation Strategies for Amino Alcohols

| Method | Alkylating Agent | Typical Conditions | Advantages | Disadvantages |

| Direct Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | Simple procedure | Risk of over-alkylation, potential for elimination side reactions |

| 9-BBN Chelation | Alkyl Halides (R-X) | 1) 9-BBN 2) Base (e.g., NaH) 3) R-X 4) Acid Hydrolysis | High selectivity for mono-alkylation acs.orgorganic-chemistry.org | Requires stoichiometric use of 9-BBN, multi-step process |

| Hydrogen Borrowing | Alcohols (R-OH) | Transition Metal Catalyst (e.g., Ru, Ir), Heat nih.govresearchgate.net | Atom economical, water is the only byproduct nih.gov | Requires catalyst, may require high temperatures |

Acylation and Alkylation Reactions

Acylation of the secondary amine provides a straightforward route to amides. This reaction typically involves treating the amine with an acylating agent such as an acyl chloride or acid anhydride (B1165640) in the presence of a base. libretexts.orgstackexchange.com The base, often a non-nucleophilic tertiary amine like pyridine (B92270) or triethylamine, neutralizes the HCl generated during the reaction. stackexchange.com The reaction is generally efficient for both primary and secondary amines. nih.gov The resulting amide is a stable functional group found in many biologically active molecules.

Alkylation reactions, as detailed in the previous section, introduce alkyl groups onto the nitrogen atom, converting the secondary amine into a tertiary amine. organic-chemistry.org

Reductive Amination Reactions

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and would be used to further functionalize the secondary amine of this compound. wikipedia.org In this two-step sequence, the secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a transient, unstable iminium ion. stackexchange.comchemistrysteps.com This intermediate is then reduced in situ by a mild reducing agent to yield a tertiary amine. youtube.com

A key advantage of this method is that it prevents the over-alkylation issues sometimes seen with direct alkylation using alkyl halides. stackexchange.com Common reducing agents for this transformation are hydride reagents, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they are selective for the iminium ion over the starting carbonyl compound. chemistrysteps.comorganic-chemistry.org The reaction is typically performed in a one-pot procedure under weakly acidic conditions. wikipedia.orgstackexchange.com

Table 2: Common Reagents for Reductive Amination of Secondary Amines

| Carbonyl Source | Reducing Agent | Typical Solvent | Key Features |

| Aldehyde (R'CHO) | Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE), THF | Mild and selective, does not reduce the aldehyde, widely used. stackexchange.comorganic-chemistry.org |

| Ketone (R'₂CO) | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | Effective at acidic pH, stable in protic solvents. |

| Aldehyde or Ketone | H₂/Palladium on Carbon (Pd/C) | Ethanol (B145695) (EtOH), Methanol (MeOH) | Catalytic, clean byproduct (H₂O). wikipedia.org |

Amide and Carbamate (B1207046) Formation

Amide formation via acylation is a robust derivatization strategy, as discussed in section 3.1.2. A wide variety of methods exist, from classic acid chloride couplings to modern catalytic approaches that couple alcohols directly with amines. nih.govlibretexts.orgacs.org

Carbamates can be synthesized from the secondary amine through several routes. A common method involves reaction with a chloroformate ester (e.g., ethyl chloroformate) in the presence of a base. wikipedia.org Alternatively, reaction with carbon dioxide (CO₂) can reversibly form a carbamic acid, which can be trapped or further reacted. nih.govrsc.org In non-polar solvents, two equivalents of the amine may react with one molecule of CO₂ to form a carbamate salt. rsc.orgacs.org More advanced methods include three-component couplings of an amine, CO₂, and an alkyl halide. organic-chemistry.org

Transformations of the Hydroxyl Group

The secondary hydroxyl group offers another site for chemical modification, primarily through oxidation or by converting it into a better leaving group for substitution reactions. Its reactivity must be considered in the context of the neighboring amine.

Selective Oxidation and Reduction Pathways

The secondary alcohol can be oxidized to the corresponding ketone, (4S)-4-(ethylamino)dihydrofuran-3(2H)-one. A significant challenge in the oxidation of amino alcohols is achieving selectivity, as many oxidants can also react with the amine functionality. acs.org However, modern methods offer high chemoselectivity. For instance, catalyst systems based on copper and a nitroxyl (B88944) radical like TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) or its derivatives can selectively oxidize alcohols in the presence of amines. nih.gov Other established methods for oxidizing secondary alcohols include the Swern oxidation and the use of chromium(VI) reagents or Dess-Martin periodinane. wikipedia.org Some ruthenium-based catalysts have been shown to preferentially oxidize secondary alcohols over primary alcohols in polyol structures, highlighting the potential for high selectivity in complex molecules. nih.gov

The reduction of the secondary hydroxyl group is not a direct process. Alcohols are poor leaving groups, so reduction to the corresponding alkane would require a two-step sequence. First, the hydroxyl group would be converted into a better leaving group (e.g., a tosylate, mesylate, or halide). Subsequently, this intermediate could be reduced using a hydride source like lithium aluminum hydride (LiAlH₄).

Etherification and Esterification Reactions

The hydroxyl group in this compound is a prime site for etherification and esterification reactions, allowing for the introduction of a diverse range of substituents.

Etherification: The secondary alcohol can be converted to an ether under various conditions. Standard Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride to form the corresponding alkoxide, followed by reaction with an alkyl halide, is a common strategy. The choice of base and solvent is crucial to avoid side reactions, such as elimination. For the synthesis of more complex ethers, Mitsunobu conditions, employing a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate), can be utilized to couple the alcohol with a wide range of acidic components.

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a catalytic amount of strong acid, is a classic method. chemicalbook.com For more sensitive substrates or to achieve higher yields, the use of activated carboxylic acid derivatives such as acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) is preferred. These reactions are typically high-yielding and allow for the introduction of a vast array of functionalities. A variety of esters can be synthesized with different physical properties and aromas using this method. chemicalbook.com

The following table summarizes potential etherification and esterification reactions:

| Reaction Type | Reagents | Product Type |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Alkyl Ether |

| Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD, R-OH | Ether |

| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | Ester |

| Acylation | Acyl Chloride (R-COCl) or Anhydride, Base | Ester |

Heterocyclic Ring Transformations and Rearrangements

The tetrahydrofuran (B95107) ring, while generally stable, can participate in transformation and rearrangement reactions, particularly when activated by adjacent functional groups. The proximity of the amino and hydroxyl groups can facilitate intramolecular reactions leading to new heterocyclic systems.

Furthermore, oxidation of the secondary alcohol to a ketone would yield a β-amino ketone, a versatile intermediate known to undergo various rearrangements, such as the Favorskii rearrangement under basic conditions if an appropriate leaving group is present on the α-carbon.

Strategies for Further Functionalization and Complexification

Beyond simple etherification and esterification, the bifunctional nature of this compound allows for more complex derivatization strategies.

The secondary amine is a key site for introducing molecular complexity. It can undergo a variety of reactions, including:

N-Alkylation: Reaction with alkyl halides can introduce additional alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides will form amides, which can alter the electronic properties and steric environment of the molecule.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can be used to introduce more complex substituents onto the nitrogen atom.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are often used in medicinal chemistry to modulate pharmacokinetic properties.

The strategic protection of one functional group while reacting the other is a powerful tool for selective derivatization. For example, the amino group can be protected with a suitable protecting group (e.g., a carbamate such as Boc or Cbz) to allow for selective manipulation of the hydroxyl group. Conversely, protecting the hydroxyl group (e.g., as a silyl (B83357) ether) allows for a wide range of reactions to be performed on the amino group.

The presence of two chiral centers also makes this molecule a valuable building block in stereoselective synthesis. The inherent stereochemistry can be used to direct the formation of new stereocenters in subsequent reactions.

The following table outlines potential functionalization strategies:

| Functional Group | Reaction Type | Reagents | Product Type |

| Amine | N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine |

| Amine | N-Acylation | Acyl Chloride (R-COCl) | Amide |

| Amine | Reductive Amination | Aldehyde/Ketone, Reducing Agent | Tertiary Amine |

| Amine | Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Sulfonamide |

| Alcohol | Oxidation | Oxidizing Agent (e.g., PCC, Swern) | Ketone |

Structural Elucidation and Stereochemical Characterization of 3r,4s 4 Ethylamino Tetrahydrofuran 3 Ol and Its Derivatives

Advanced Spectroscopic Methods

The definitive assignment of the (3R,4S) configuration of 4-(Ethylamino)tetrahydrofuran-3-ol, which features two stereocenters, necessitates the use of sophisticated spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and their spatial relationships, which are crucial for distinguishing between different stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For (3R,4S)-4-(Ethylamino)tetrahydrofuran-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to confirm its constitution and, critically, to establish the relative stereochemistry of the hydroxyl and ethylamino groups on the tetrahydrofuran (B95107) ring.

The ¹H NMR spectrum of this compound provides initial insights into the proton environment of the molecule. The chemical shifts (δ) and coupling constants (J) of the protons on the tetrahydrofuran ring are particularly informative. In the (3R,4S) or trans configuration, the relative orientation of the substituents at C3 and C4 leads to specific coupling patterns for the protons attached to these carbons and their neighbors.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H2, H5 | 3.5 - 4.0 | m | - |

| H3 | 3.8 - 4.2 | m | J(H3-H4), J(H3-H2) |

| H4 | 3.0 - 3.4 | m | J(H4-H3), J(H4-H5) |

| -CH₂- (Ethyl) | 2.5 - 2.9 | q | J=7.2 |

| -CH₃ (Ethyl) | 1.0 - 1.3 | t | J=7.2 |

| -OH, -NH | Variable | br s | - |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the tetrahydrofuran ring are sensitive to the stereochemistry of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2, C5 | 65 - 75 |

| C3 | 70 - 80 |

| C4 | 55 - 65 |

| -CH₂- (Ethyl) | 40 - 50 |

| -CH₃ (Ethyl) | 14 - 18 |

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in 1D spectra and for elucidating the stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of the connectivity of protons within the tetrahydrofuran ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, enabling the definitive assignment of each carbon signal to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the most powerful NMR technique for determining stereochemistry. It detects through-space interactions between protons that are in close proximity. For this compound, a key NOE correlation would be expected between the proton at C3 and the proton at C4, confirming their trans orientation on the tetrahydrofuran ring. The absence of a strong NOE between these two protons would suggest a cis relationship.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₆H₁₃NO₂), HRMS would be used to confirm the molecular formula by matching the experimentally determined mass to the calculated exact mass with a high degree of precision. This helps to distinguish it from other potential isomers or compounds with the same nominal mass.

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry is an emerging technique for the separation and characterization of isomers, including enantiomers and diastereomers. bldpharm.comnih.gov IMS separates ions based on their size, shape, and charge as they drift through a gas-filled tube under the influence of an electric field. bldpharm.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.czutdallas.edu In this compound, the key functional groups are the secondary amine (N-H), the hydroxyl group (O-H), the ether linkage (C-O-C) within the tetrahydrofuran ring, and various C-H and C-N bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad, intense band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, often broadened due to hydrogen bonding. vscht.cz The N-H stretching vibration of the secondary amine typically appears as a moderate, sharp peak in a similar region, around 3400-3300 cm⁻¹. The C-H stretching vibrations of the aliphatic ethyl group and the tetrahydrofuran ring are anticipated just below 3000 cm⁻¹. Furthermore, the C-O-C stretching of the ether functional group within the furanose ring will produce a strong absorption in the 1150-1050 cm⁻¹ region, while the C-N stretching of the ethylamino group is expected in the 1250-1020 cm⁻¹ range. docbrown.info The bending vibrations for the O-H and N-H groups also provide useful information in the fingerprint region (below 1500 cm⁻¹).

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretch, H-bonded | 3500 - 3200 | Strong, Broad |

| Secondary Amine (N-H) | Stretch | 3400 - 3300 | Moderate, Sharp |

| Alkane (C-H) | Stretch | 2960 - 2850 | Medium to Strong |

| Ether (C-O-C) | Stretch | 1150 - 1050 | Strong |

| Amine (C-N) | Stretch | 1250 - 1020 | Medium |

| Alcohol (C-O) | Stretch | 1260 - 1050 | Medium to Strong |

| Amine (N-H) | Bend | 1650 - 1550 | Variable |

This table is based on established characteristic IR absorption frequencies for the respective functional groups.

X-ray Crystallography for Definitive Absolute and Relative Configuration Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, thereby providing definitive proof of both relative and absolute stereochemistry. bath.ac.uknih.gov This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a single crystal. The resulting diffraction pattern allows for the calculation of a detailed electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. nih.gov

For a chiral molecule like this compound, obtaining a suitable single crystal is the first critical step. Once a crystal is grown, X-ray diffraction analysis can confirm the trans relative configuration of the hydroxyl and ethylamino substituents on the tetrahydrofuran ring. To determine the absolute configuration, anomalous dispersion (the Bijvoet method) is employed. acs.org This effect, which is more pronounced with heavier atoms, causes differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), allowing for the unambiguous assignment of the (3R,4S) configuration over its (3S,4R) enantiomer. mdpi.com While challenging for molecules containing only light atoms (C, H, N, O), modern diffractometers and computational methods have made this determination feasible.

Chromatographic Chiral Separation Techniques for Enantiomeric Purity Assessment

Assessing the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound is critical. Chiral chromatography is the gold standard for this purpose, physically separating the enantiomers and allowing for their quantification.

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating enantiomers. nih.gov This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For the separation of amino alcohols like this compound, several types of CSPs are effective.

Protein-based CSPs, such as those using α1-acid glycoprotein (B1211001) (AGP) or cellulase, have shown broad applicability for the enantioseparation of amino alcohols in reversed-phase mode. nih.gov Additionally, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are highly effective for separating underivatized polar compounds, including amino acids and amino alcohols. sigmaaldrich.comsigmaaldrich.com Cyclodextrin-based CSPs, particularly after acetylation, can also provide excellent enantioselectivity for amines and amino alcohols. researchgate.net The selection of the mobile phase, typically a mixture of an organic modifier (like ethanol (B145695) or acetonitrile) and a buffer, is crucial for optimizing the separation. nih.govnih.gov In some cases, pre-column derivatization with a UV-active agent is employed to enhance detection sensitivity. nih.gov

Table 2: Representative Chiral HPLC Conditions for Amino Alcohol Separation

| Chiral Stationary Phase (CSP) | Mobile Phase | Typical Analytes | Reference |

| Chiral-AGP | Phosphate buffer / Acetonitrile | Structurally related amino alcohols | nih.gov |

| Chiral-CBH (Cellulase) | Phosphate buffer / 2-Propanol | Structurally related amino alcohols | nih.gov |

| Astec CHIROBIOTIC T | Methanol (B129727)/Acetic Acid/Triethylamine | Underivatized amino acids/alcohols | sigmaaldrich.com |

| Acetylated β-Cyclodextrin | Phosphate buffer | Chiral amines and amino alcohols | researchgate.net |

This table presents examples of CSPs and mobile phases successfully used for separating compounds structurally similar to the target molecule.

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. gcms.cz Due to the polarity and low volatility of this compound, derivatization is typically required prior to GC analysis. The hydroxyl and amino groups can be acylated or silylated to create more volatile and thermally stable derivatives.

The most common chiral stationary phases for GC are based on derivatized cyclodextrins. researchgate.net These CSPs, often coated on a polysiloxane backbone, create a chiral environment within the capillary column that allows for the separation of enantiomers. For instance, columns like Chirasil-L-Val, which is based on an amino acid derivative, are effective for separating derivatized cyclic amino acids and can be applied to related structures. nih.gov The choice of both the derivatizing agent and the specific cyclodextrin-based CSP is critical for achieving baseline separation of the enantiomeric derivatives.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often considered a "green technology" due to its use of supercritical carbon dioxide as the primary mobile phase. nih.govmdpi.comselvita.com This technique combines the advantages of both gas and liquid chromatography, offering high efficiency, rapid analysis times, and reduced consumption of toxic organic solvents. selvita.comchromatographyonline.comyoutube.com For the chiral resolution of this compound, SFC presents a highly promising approach.

The separation mechanism in chiral SFC relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). The mobile phase in SFC, typically a mixture of supercritical CO2 and a polar organic modifier like methanol, ethanol, or isopropanol, facilitates the transport of the analyte through the column. chromatographyonline.comyoutube.com The addition of small amounts of additives, such as amines (e.g., diethylamine, isopropylamine) or acids, to the modifier can significantly improve peak shape and selectivity for basic compounds like this compound. youtube.com

Research Findings:

While specific SFC methods for this compound are not extensively documented in publicly available literature, extensive research on the chiral separation of amino alcohols and other cyclic amines by SFC provides a strong basis for method development. nih.govchromatographyonline.comtandfonline.com Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high success rates for the enantioseparation of a wide range of chiral compounds, including those with amino alcohol functionalities. youtube.comchromatographyonline.com

The general approach for developing a chiral SFC method for this compound would involve screening a variety of chiral stationary phases. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), would be primary candidates. youtube.comchromatographyonline.comspringernature.com The selection of the organic modifier and additive is also crucial. For a basic compound like this compound, a mobile phase consisting of carbon dioxide and methanol with a small percentage of an amine additive would likely provide good peak shapes and resolution. youtube.com

Table 1: Illustrative SFC Screening Conditions for Chiral Amino Alcohols

| Parameter | Condition |

| Columns | Polysaccharide-based CSPs (e.g., Chiralpak series) |

| Mobile Phase | CO2 / Methanol (Gradient or Isocratic) |

| Additive | 0.1 - 0.5% Diethylamine or Isopropylamine |

| Flow Rate | 2 - 4 mL/min |

| Back Pressure | 100 - 150 bar |

| Temperature | 35 - 40 °C |

| Detection | UV or Mass Spectrometry (MS) |

The coupling of SFC with mass spectrometry (SFC-MS) is particularly advantageous for the analysis of pharmaceutical intermediates, providing both chiral separation and mass information for unequivocal identification. chromatographyonline.comsepscience.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE). mdpi.commdpi.com CE offers several advantages, including high resolution, short analysis times, and minimal sample and reagent consumption. mdpi.com

The enantioseparation of this compound by CE would involve its interaction with a chiral selector in the BGE. Given its amino group, the compound would be protonated in an acidic BGE, allowing it to migrate in the electric field. The differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector leads to different migration times and, thus, separation.

Research Findings:

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for the enantioseparation of a wide variety of compounds, including amino alcohols. mdpi.comnih.gov Both neutral and charged cyclodextrins can be employed. For basic compounds like this compound, anionic cyclodextrin (B1172386) derivatives such as sulfated or carboxylated β-cyclodextrins have proven to be highly effective. nih.govnih.gov

The development of a CE method would involve optimizing several parameters, including the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. The use of organic modifiers, such as methanol or acetonitrile, in the BGE can also influence the separation by altering the solvation and the binding constants between the analyte and the chiral selector. nih.gov

Table 2: Representative CE Conditions for Chiral Amine Separation

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 30-50 cm total length |

| Background Electrolyte | 25-100 mM Phosphate or Acetate buffer |

| pH | 2.5 - 5.0 |

| Chiral Selector | Sulfated-β-cyclodextrin or Hydroxypropyl-β-cyclodextrin |

| Voltage | 15 - 30 kV |

| Temperature | 20 - 25 °C |

| Detection | UV (e.g., at 200-220 nm) |

Design and Application of Chiral Stationary Phases (CSPs)

The cornerstone of successful chromatographic chiral separation is the chiral stationary phase (CSP). springernature.comeijppr.com The design of CSPs involves immobilizing a chiral selector onto a solid support, typically silica (B1680970) gel. chiralpedia.comscielo.org.mx The enantioselectivity of a CSP is determined by the nature of the chiral selector and its ability to form transient diastereomeric complexes with the enantiomers of the analyte through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. eijppr.comchiralpedia.com

For a polar compound like this compound, which possesses both a hydroxyl and a secondary amine group, CSPs capable of hydrogen bonding are particularly relevant.

Research Findings:

Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used and successful class of CSPs for both HPLC and SFC. youtube.comchromatographyonline.comspringernature.com These CSPs, particularly those with carbamate (B1207046) derivatives like 3,5-dimethylphenylcarbamate or 3,5-dichlorophenylcarbamate, offer a broad range of enantioselectivity for various classes of compounds, including amino alcohols. springernature.comchiralpedia.com The helical structure of the polysaccharide backbone creates chiral grooves where analytes can interact. eijppr.comchiralpedia.com

Crown ether-based CSPs are specifically designed for the separation of racemic compounds containing a primary amino group through host-guest complexation. chromatographyonline.comresearchgate.net While this compound has a secondary amine, derivatization to a primary amine or the development of modified crown ethers could potentially enable separation on this type of CSP.

Pirkle-type CSPs, which are based on small chiral molecules covalently bonded to silica, are also effective for the separation of a wide range of racemates and rely on a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. chromatographyonline.comeijppr.com

Table 3: Common Chiral Stationary Phases for Amino Alcohol Separation

| CSP Type | Chiral Selector Example | Primary Interactions |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, dipole-dipole, steric interactions |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, dipole-dipole, steric interactions |

| Crown Ether-based | (+)-(18-Crown-6)-tetracarboxylic acid | Host-guest complexation, hydrogen bonding |

| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole-dipole |

The choice of the appropriate CSP is often determined through a screening process where multiple columns with different chiral selectors are tested under various mobile phase conditions. youtube.comyoutube.com

Chemical Derivatization for Enhanced Chiral Analysis

Chemical derivatization is a powerful strategy employed to enhance the separability and detectability of chiral compounds. selvita.comyoutube.com In the context of chiral analysis, derivatization involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov Since diastereomers have different physical properties, they can be separated on a standard achiral stationary phase. chromatographyonline.com

For this compound, both the secondary amine and the hydroxyl group are potential sites for derivatization.

Research Findings:

A variety of chiral derivatizing agents are available for the derivatization of amines and alcohols. Isocyanates, such as (R)-1-phenylethyl isocyanate, react with both amines and alcohols to form urea (B33335) and carbamate derivatives, respectively. nih.gov Acid chlorides, like Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetic acid chloride), are classic reagents for the derivatization of alcohols and amines. wikipedia.org

Other notable chiral derivatizing agents include:

1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent): Reacts with primary and secondary amines.

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): Reacts with amines to form thiourea (B124793) derivatives.

o-phthalaldehyde (OPA) in combination with a chiral thiol (e.g., N-isobutyryl-L-cysteine): Reacts with primary amines to form fluorescent isoindole derivatives. researchgate.net

The choice of derivatizing agent depends on the functional groups present in the analyte, the desired detection method (e.g., UV or fluorescence), and the need to avoid racemization during the reaction. For this compound, derivatization of the secondary amine group is a common strategy. It is crucial to ensure that the derivatization reaction proceeds to completion and does not induce any racemization at the stereocenters of the target molecule.

Table 4: Selected Chiral Derivatizing Agents for Amines and Alcohols

| Derivatizing Agent | Functional Group Targeted | Resulting Derivative |

| (R)-1-Phenylethyl isocyanate | Amine, Alcohol | Urea, Carbamate |

| Mosher's acid chloride | Amine, Alcohol | Amide, Ester |

| Marfey's reagent (FDAA) | Primary/Secondary Amine | Dinitrophenyl-amino acid amide |

| GITC | Amine | Thiourea |

| OPA / N-isobutyryl-L-cysteine | Primary Amine | Fluorescent isoindole |

Derivatization can not only facilitate chiral separation on an achiral column but also significantly improve the sensitivity of detection, particularly when a fluorogenic tag is introduced. researchgate.netnih.gov

Computational and Theoretical Investigations of 3r,4s 4 Ethylamino Tetrahydrofuran 3 Ol

Conformational Analysis and Stereochemical Preferences

Conformational analysis of (3R,4S)-4-(Ethylamino)tetrahydrofuran-3-ol is critical to understanding its three-dimensional structure and, by extension, its reactivity and biological interactions. The tetrahydrofuran (B95107) ring is known for its conformational flexibility, typically adopting envelope (E) and twist (T) conformations.

The relative energies of different conformers of this compound can be calculated using quantum mechanics, often employing Density Functional Theory (DFT). These calculations help in identifying the most stable, low-energy conformations. For the (3R,4S) stereoisomer, the trans relationship between the hydroxyl and ethylamino groups significantly influences the conformational preferences. Intramolecular hydrogen bonding between the hydroxyl group and the ethylamino group, or the ring oxygen, can play a crucial role in stabilizing certain conformations. nih.gov

Table 1: Calculated Relative Energies of Major Conformers of this compound

| Conformer | Dihedral Angle (H-O-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A | -65.2° | 0.00 | 45.2 |

| B | 175.8° | 0.85 | 23.1 |

| C | 58.9° | 1.20 | 15.7 |

| D | -178.1° | 1.55 | 9.8 |

This data is theoretical and generated for illustrative purposes based on computational chemistry principles.

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly using DFT with a suitable basis set such as 6-311G(d,p), can elucidate the electronic properties of this compound. researchgate.net These calculations provide information on the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Key molecular properties that can be calculated include the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map visually represents the electron density, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The energies of the HOMO and LUMO are important for predicting reactivity; a smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| Dipole Moment (Debye) | 2.45 D |

| HOMO Energy (eV) | -6.78 eV |

| LUMO Energy (eV) | 2.30 eV |

| HOMO-LUMO Gap (eV) | 9.08 eV |

This data is theoretical and generated for illustrative purposes based on computational chemistry principles.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules over time. pitt.edu For this compound, MD simulations can provide a more comprehensive understanding of its conformational landscape by sampling a wide range of structures.